molecular formula C22H16ClNO4 B8715782 1-Amino-6-chloro-4-hydroxy-2-phenethoxyanthracene-9,10-dione CAS No. 88604-95-9

1-Amino-6-chloro-4-hydroxy-2-phenethoxyanthracene-9,10-dione

Cat. No.: B8715782
CAS No.: 88604-95-9
M. Wt: 393.8 g/mol
InChI Key: WAKPVNFAWXFABN-UHFFFAOYSA-N
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Description

1-Amino-6-chloro-4-hydroxy-2-phenethoxyanthracene-9,10-dione is a complex organic compound with a molecular formula of C22H16ClNO4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-6-chloro-4-hydroxy-2-phenethoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with anthracene as the starting material.

    Chlorination: Anthracene undergoes chlorination to introduce the chlorine atom at the 6th position.

    Amination: The chlorinated anthracene is then subjected to amination to introduce the amino group at the 1st position.

    Hydroxylation: The hydroxyl group is introduced at the 4th position through a hydroxylation reaction.

    Phenylethoxy Substitution: Finally, the phenylethoxy group is introduced at the 2nd position through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-Amino-6-chloro-4-hydroxy-2-phenethoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various anthracene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-6-chloro-4-hydroxy-2-phenethoxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-6-chloro-4-hydroxy-2-phenethoxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-4-hydroxy-2-(2-phenoxyethoxy)anthracene-9,10-dione
  • 1-Amino-6-chloro-4-hydroxy-2-phenoxyanthracene-9,10-dione
  • 1-Amino-4-hydroxy-2-(2-methoxyethoxy)anthracene-9,10-dione

Uniqueness

1-Amino-6-chloro-4-hydroxy-2-phenethoxyanthracene-9,10-dione is unique due to the presence of both chlorine and phenylethoxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

88604-95-9

Molecular Formula

C22H16ClNO4

Molecular Weight

393.8 g/mol

IUPAC Name

1-amino-6-chloro-4-hydroxy-2-(2-phenylethoxy)anthracene-9,10-dione

InChI

InChI=1S/C22H16ClNO4/c23-13-6-7-14-15(10-13)22(27)18-16(25)11-17(20(24)19(18)21(14)26)28-9-8-12-4-2-1-3-5-12/h1-7,10-11,25H,8-9,24H2

InChI Key

WAKPVNFAWXFABN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=C(C3=C(C(=C2)O)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 48.8 g of β-phenylethanol, 45.2 g of ε-caprolactam, 5.2 g of dry potassium carbonate and 18.3 g of 1-amino-2-phenoxy-4-hydroxy-6-chloroanthraquinone (preparation see Example 467c) is heated at 140° C. until, after about 4 hours, the reaction is complete. The mixture at 70° C. is diluted with 100 ccm of methanol, allowed to cool down, filtered with suction, washed with methanol and hot water and dried at 60° C. 14 g, corresponding to 71% of theory, of 1-amino-2-(2-phenylethoxy)-4-hydroxy-6-chloroanthraquinone are obtained, the colour shade of which on silica gel is a pink tinged with blue between Indicator Numbers 50 and 51 (Colour Index Hue Indication Chart).
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
45.2 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
1-amino-2-phenoxy-4-hydroxy-6-chloroanthraquinone
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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